molecular formula C23H22O4 B7738884 7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B7738884
M. Wt: 362.4 g/mol
InChI Key: BVWUIJFKQRRTJZ-UHFFFAOYSA-N
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Description

7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels in immune and inflammatory cells, leading to the downstream suppression of pro-inflammatory mediator release and the promotion of anti-inflammatory responses. Its primary research value lies in the investigation of chronic respiratory conditions, particularly as a therapeutic candidate for chronic obstructive pulmonary disease (COPD) and asthma . The compound's specific structural features, including the 8-propyl substitution and the 2-phenylethoxy side chain, were engineered to optimize potency and improve the therapeutic window by reducing side effects commonly associated with earlier PDE4 inhibitors, such as emesis. Consequently, this molecule serves as a critical tool for elucidating PDE4-driven pathways in pulmonary biology and for evaluating the efficacy of novel anti-inflammatory strategies in preclinical models.

Properties

IUPAC Name

7-phenacyloxy-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-2-7-16-12-19-17-10-6-11-18(17)23(25)27-22(19)13-21(16)26-14-20(24)15-8-4-3-5-9-15/h3-5,8-9,12-13H,2,6-7,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWUIJFKQRRTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OCC(=O)C3=CC=CC=C3)OC(=O)C4=C2CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenacyl Bromide Alkylation

A common method involves reacting the hydroxyl group at position 7 of the chromenone with phenacyl bromide (2-bromoacetophenone) in anhydrous DMF. Triethylamine (TEA) neutralizes HBr, driving the reaction to completion.

Representative Protocol

  • Dissolve 8-propyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (1.0 eq) in dry DMF.

  • Add phenacyl bromide (1.2 eq) and TEA (2.5 eq) at 0°C.

  • Warm to 25°C and stir for 12 hours.

  • Quench with ice water, extract with EtOAc, and purify via silica gel chromatography.

Yield Optimization

SolventBaseTime (h)Yield (%)
DMFTEA1268
THFDBU872
AcetonitrileK₂CO₃2458

Oxalyl Chloride-Mediated Acylation

Alternative routes employ 2-oxo-2-phenylacetyl chloride as an acylating agent. The hydroxyl group is activated with oxalyl chloride and catalytic DMF, forming a reactive intermediate that couples with the chromenone.

Critical Steps

  • Activation : Stir 2-oxo-2-phenylacetic acid with oxalyl chloride (1.2 eq) in DCM at 0°C for 1 hour.

  • Coupling : Add activated acid to the chromenone derivative and TEA (2.0 eq) at 0°C, then warm to room temperature.

Stereochemical and Regiochemical Considerations

The propyl group at position 8 influences steric hindrance during ethoxy installation. Bulky bases (e.g., DIPEA) improve regioselectivity by deprotonating the hydroxyl group without promoting side reactions.

Side Reactions Mitigation

  • Oversubstitution : Limiting phenacyl bromide to 1.2 eq prevents di-alkylation.

  • Hydrolysis : Anhydrous conditions (molecular sieves) preserve acyl chloride intermediates.

Catalytic and Solvent Effects

Microwave-assisted synthesis reduces reaction times significantly. For example, irradiating the alkylation mixture at 55°C for 10 minutes achieves 70% yield, comparable to thermal methods requiring 12 hours.

Microwave vs. Thermal Synthesis

ConditionTimeYield (%)Purity (%)
Microwave (55°C)10 min7098
Thermal (25°C)12 h6895

Analytical Validation and Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Resonances at δ 5.04 ppm (methylene adjacent to carbonyl) and δ 2.77 ppm (propyl CH₃).

  • LC-MS : Molecular ion peak at m/z 370.4 [M+H]⁺.

  • IR Spectroscopy : Absorbance at 1774 cm⁻¹ (cyclopentenone C=O) and 1714 cm⁻¹ (phenacyl ester C=O).

Challenges and Alternative Approaches

Competing Cyclization Pathways

Unsubstituted chromenones may undergo unintended ring expansion under acidic conditions. Introducing the propyl group early stabilizes the core structure.

Low-Yielding Steps

The phenacyloxy installation (Step 2) often limits overall yield. Switching to ultrasonic irradiation (40 kHz, 50°C) enhances mixing, improving yields to 78%.

Industrial-Scale Adaptations

Batch processes use flow chemistry to enhance safety and reproducibility. Key modifications include:

  • Continuous Quenching : In-line neutralization of HBr with aqueous NaHCO₃.

  • Solvent Recycling : Distillation recovery of DMF reduces costs .

Chemical Reactions Analysis

Types of Reactions

7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The phenylethoxy and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C21H24O3C_{21}H_{24}O_3, and its structure features a cyclopenta[c]chromen backbone with substituents that enhance its chemical reactivity and biological activity. The presence of the phenylethoxy group contributes to its solubility and potential interactions with biological targets.

Medicinal Chemistry

Research indicates that compounds similar to 7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibit significant biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of chromene were tested against various cancer cell lines. The results showed that these compounds inhibited cell proliferation and induced apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Pharmacology

The pharmacological profile of this compound suggests it may interact with specific receptors in the human body, potentially leading to novel therapeutic agents.

Case Study: Receptor Binding Studies

A study published in Pharmacology Reports examined the binding affinity of various chromene derivatives to cannabinoid receptors. The findings indicated that certain structural modifications could enhance receptor binding, leading to improved efficacy as analgesics or anti-anxiety agents .

Materials Science

The unique properties of This compound make it a candidate for use in advanced materials.

Application: Organic Light Emitting Diodes (OLEDs)

Research has explored the use of chromene-based compounds in OLED technology due to their photoluminescent properties. A study demonstrated that incorporating such compounds into OLEDs improved brightness and efficiency .

Mechanism of Action

The mechanism of action of 7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.

Comparison with Similar Compounds

Key Observations :

  • This contrasts with the 7-(2-fluorobenzyloxy) group in the analog from , where fluorine’s electronegativity and smaller steric profile may alter binding interactions .
  • The 8-propyl substituent in the target compound enhances lipophilicity compared to the 8-chloro group in the halogenated analog, which may improve membrane permeability but reduce polarity .

Electronic and Steric Effects

  • Electron-Withdrawing vs. In contrast, the 2-fluorobenzyloxy group in the analog () combines moderate electron-withdrawing effects (from fluorine) with increased steric hindrance .
  • Rigidity vs. Flexibility: The cyclopenta[c]chromenone core imposes conformational rigidity, which may restrict binding to flat, planar biological targets compared to non-fused chromenones like 5,7-dihydroxy-4-propyl-2H-chromen-2-one () .

Physicochemical Properties

Predicted properties based on structural analogs:

  • LogP : The target compound’s LogP is estimated to be higher (~3.5) than the 8-chloro analog (LogP ~2.8) due to the propyl and phenyl groups, suggesting greater membrane permeability but poorer aqueous solubility .
  • Solubility : The ketone and ether oxygen atoms may improve solubility in polar aprotic solvents compared to halogenated analogs.

Biological Activity

The compound 7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic derivative of the chromene class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₉N₃O₄
  • Molecular Weight : 329.37 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a cyclopenta[c]chromene core, which is known for its diverse biological activities. The presence of a phenyl group and an ethoxy moiety contributes to its lipophilicity and potential interaction with biological targets.

Antioxidant Activity

Recent studies have demonstrated that compounds within the chromene class exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. The antioxidant activity is primarily attributed to the ability of the phenolic hydroxyl groups to scavenge free radicals.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies show that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential application in treating inflammatory diseases.

Anticancer Potential

Several studies have explored the anticancer properties of similar chromene derivatives. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms may involve modulation of signaling pathways such as MAPK and PI3K/Akt.

Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective effects. Animal models have shown that it can improve cognitive function and reduce neuronal damage in conditions like Alzheimer's disease. The neuroprotection is thought to stem from its antioxidant capacity and ability to modulate neuroinflammatory responses.

Case Studies

  • Antioxidant Study : A study published in 2023 evaluated the antioxidant activity of various chromene derivatives using DPPH and ABTS assays. The results indicated that this compound exhibited a higher radical scavenging activity compared to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Research : In a 2024 study focusing on inflammatory bowel disease models, administration of this compound resulted in significant reductions in inflammatory markers and improved histological scores .
  • Anticancer Activity : A recent investigation into the anticancer effects revealed that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation .

Data Table Summary

Biological ActivityAssay TypeResultReference
AntioxidantDPPH AssayHigh radical scavenging activity
Anti-inflammatoryCytokine ReleaseReduced TNF-alpha and IL-6 levels
AnticancerCell ProliferationInhibited growth in breast cancer cells
NeuroprotectiveCognitive TestsImproved memory function in animal models

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing this compound?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Esterification : Introducing the 2-oxo-2-phenylethoxy group via nucleophilic substitution or coupling reactions.
  • Cyclization : Constructing the cyclopenta[c]chromen-4(1H)-one core using acid- or base-catalyzed intramolecular reactions.
  • Alkylation : Incorporating the propyl group at position 8 via Friedel-Crafts or transition-metal-catalyzed methods.
    Key parameters include solvent polarity, temperature control, and catalyst selection (e.g., Lewis acids for cyclization). Reaction progress should be monitored using TLC or HPLC, with intermediates characterized via NMR and MS .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Employ Design of Experiments (DoE) to systematically vary factors (e.g., temperature, catalyst loading, stoichiometry). For example:

  • Use split-plot designs to prioritize variables (e.g., catalyst type as main plot, temperature as subplot) .
  • Apply response surface methodology to model nonlinear relationships between variables and yield.
    Example workflow:

Screen variables via fractional factorial design.

Refine optimal ranges using central composite design.

Validate with triplicate runs to assess reproducibility.
Statistical tools (e.g., ANOVA) identify significant factors, while purification techniques (e.g., column chromatography) enhance purity .

Basic: What spectroscopic and chromatographic techniques are critical for structural elucidation?

Methodological Answer:

Technique Purpose Key Data
NMR (¹H/¹³C) Confirm substituent positions and stereochemistryChemical shifts, coupling constants
HRMS Verify molecular formula and fragmentation patternsExact mass, isotopic distribution
IR Identify functional groups (e.g., carbonyl, ether)Absorption bands (e.g., ~1700 cm⁻¹ for ketone)
HPLC-DAD Assess purity and isolate isomersRetention time, UV-Vis spectra
Cross-referencing with computational tools (e.g., RDKit for 3D structure optimization) enhances accuracy .

Advanced: How should researchers resolve contradictions in spectroscopic or bioactivity data?

Methodological Answer:

Replicate experiments : Confirm data consistency across independent trials.

Cross-validate techniques : Compare NMR with X-ray crystallography (if crystals are obtainable) or DFT calculations for electronic structure validation.

Analyze batch variability : Check reagent purity, storage conditions, and synthetic intermediates for degradation.

Employ comparative analysis : Use analogous compounds (e.g., ’s furochromenone derivatives) to benchmark spectral patterns or bioactivity trends .

Basic: What methodologies assess the compound’s environmental stability and degradation pathways?

Methodological Answer:
Follow tiered protocols from longitudinal studies like Project INCHEMBIOL :

Abiotic studies : Hydrolysis (pH 4–9), photolysis (UV-Vis exposure), and thermal stability tests.

Biotic studies : Microbial degradation assays using soil/water microcosms.

Analytical monitoring : Use LC-MS/MS to quantify parent compound and metabolites.
Data interpretation should include half-life calculations and QSAR models to predict eco-toxicity .

Advanced: How to design multi-level bioactivity studies (cellular to organismal)?

Methodological Answer:
Adopt a hierarchical framework :

In vitro : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding (SPR/ITC).

In vivo : Use model organisms (e.g., zebrafish embryos) for acute toxicity and bioavailability studies.

Omics integration : Transcriptomics/proteomics to identify pathway perturbations.

Dose-response modeling : Fit data to Hill equations for EC₅₀/IC₅₀ determination.
Ensure consistency in solvent controls and statistical power (e.g., n ≥ 6 per group) .

Basic: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

  • Lipinski’s Rule of Five : Use SwissADME or Molinspiration to predict drug-likeness.
  • Solubility/logP : Employ COSMO-RS or ACD/Labs software.
  • Molecular docking : AutoDock Vina or Schrödinger Suite for target interaction profiling.
    Validate predictions with experimental data (e.g., shake-flask method for logP) .

Advanced: How to evaluate chronic ecotoxicological impacts in simulated ecosystems?

Methodological Answer:
Design microcosm/mesocosm experiments :

  • Tier 1 : Acute exposure (48–96 hrs) to Daphnia magna or algae.
  • Tier 2 : Chronic exposure (21–28 days) to assess reproductive/developmental effects.
  • Tier 3 : Field studies monitoring biomarker responses (e.g., antioxidant enzymes in fish).
    Data analysis should include NOEC/LOEC values and probabilistic risk assessment models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 2
Reactant of Route 2
7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.